Cyclopropyl-(4-methyl-3-nitro-phenyl)-amine
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Overview
Description
Cyclopropyl-(4-methyl-3-nitro-phenyl)-amine is an organic compound characterized by a cyclopropyl group attached to a 4-methyl-3-nitro-phenyl group through an amine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-(4-methyl-3-nitro-phenyl)-amine typically involves the following steps:
Nitration: The starting material, 4-methylphenylamine, undergoes nitration to introduce a nitro group at the 3-position, forming 4-methyl-3-nitro-phenylamine.
Cyclopropylation: The nitro-substituted phenylamine is then reacted with cyclopropyl bromide in the presence of a base such as potassium carbonate to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-(4-methyl-3-nitro-phenyl)-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base.
Major Products
Reduction: Cyclopropyl-(4-methyl-3-amino-phenyl)-amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Cyclopropyl-(4-methyl-3-nitro-phenyl)-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.
Biological Studies: It can be used in studies to understand the interaction of nitro-substituted aromatic compounds with biological systems.
Mechanism of Action
The mechanism of action of Cyclopropyl-(4-methyl-3-nitro-phenyl)-amine depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopropyl-(4-chloro-3-nitro-phenyl)-amine: Similar structure but with a chloro group instead of a methyl group.
Cyclopropyl-(4-methyl-3-amino-phenyl)-amine: The nitro group is reduced to an amine group.
Uniqueness
Cyclopropyl-(4-methyl-3-nitro-phenyl)-amine is unique due to the presence of both a cyclopropyl group and a nitro group on the aromatic ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Cyclopropyl-(4-methyl-3-nitro-phenyl)-amine is a compound characterized by a cyclopropyl group attached to a phenyl ring that carries a methyl and a nitro substituent. This molecular structure suggests potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article reviews the biological activities associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
1. Antimicrobial Properties
Cyclopropyl derivatives have been noted for their antimicrobial properties. In a study involving various cyclopropyl-substituted compounds, it was found that modifications to the phenyl ring could enhance activity against pathogens such as Mycobacterium tuberculosis. Specifically, compounds with para-substitutions exhibited superior activity compared to their meta counterparts .
Table 1: Antimicrobial Activity of Cyclopropyl Derivatives
Compound | MIC (µg/mL) | Activity Description |
---|---|---|
4c | 0.0125 | Most active against M. tuberculosis |
4k | 0.05 | Maintained good activity with cyclopropyl substitution |
INH | 0.2 | Standard for comparison |
2. Enzyme Inhibition
The cyclopropane moiety has been implicated in enzyme inhibition mechanisms. For instance, cyclopropylamines can act as irreversible inhibitors of monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism. The mechanism involves the formation of a cyclopropyl radical that interacts with the enzyme, leading to its inactivation .
Case Study: MAO Inhibition
- Compound : N-benzyl-1-methylcyclopropylamine
- Mechanism : Forms an N-5 flavin adduct through cyclopropyloxy radical formation.
- Outcome : Effective MAO inhibitor with implications for treating depression and anxiety disorders.
3. Antitumor Activity
Recent research has highlighted the potential antitumor effects of compounds containing nitrophenyl groups in conjunction with cyclopropane structures. For example, certain derivatives have shown promising results in inhibiting tumor growth in various cancer models, suggesting that the introduction of a cyclopropane ring can enhance the efficacy of antitumor agents .
Table 2: Antitumor Efficacy of Cyclopropane Derivatives
Compound | IC50 (nM) | Cancer Type |
---|---|---|
81c | <10 | Colon cancer (HCT116) |
82a | 0.4 | Multiple myeloma |
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its structural components:
- Cyclopropane Ring : Enhances binding affinity to target enzymes and receptors.
- Nitro Group : Potentially increases lipophilicity and membrane permeability.
- Methyl Substitution : Alters electronic properties, affecting reactivity and interaction with biological targets.
Properties
IUPAC Name |
N-cyclopropyl-4-methyl-3-nitroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-7-2-3-9(11-8-4-5-8)6-10(7)12(13)14/h2-3,6,8,11H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBBDQZUPKGWLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CC2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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